molecular formula C11H10O4S B11868246 4-Methoxynaphthalene-1-sulfonic acid CAS No. 84473-60-9

4-Methoxynaphthalene-1-sulfonic acid

Cat. No.: B11868246
CAS No.: 84473-60-9
M. Wt: 238.26 g/mol
InChI Key: NPLRGULPDAYSHW-UHFFFAOYSA-N
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Description

4-Methoxynaphthalene-1-sulfonic acid (CAS 141870-15-7) is an organic compound with the molecular formula C 11 H 10 O 4 S and a molecular weight of 238.26 g/mol [ 1 ]. It features a naphthalene core substituted with a methoxy group at the 4-position and a sulfonic acid group at the 1-position [ 3 ]. This structure classifies it as a naphthalene sulfonic acid derivative, a family of compounds known for their utility as chemical intermediates and building blocks in synthetic chemistry [ 5 ]. While specific studies on this compound are limited, research on structurally similar naphthalene sulfonic acids reveals a wide spectrum of potential research applications. For instance, a closely related compound, 4-Amino-3-hydroxynaphthalene-1-sulfonic acid , has been successfully polymerized and used to modify electrodes for the sensitive voltammetric detection of pharmaceuticals like amoxicillin [ 2 ]. Other studies highlight that naphthalene sulfonic acid derivatives can form complexes with metals like tin, which have been investigated as effective photostabilizers for polymers such as poly(vinyl chloride) [ 7 ]. Furthermore, certain derivatives have demonstrated significant biological activity, with one study identifying 4-Amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent that disrupts quorum sensing in Pseudomonas aeruginosa [ 4 ]. These findings suggest that this compound may serve as a valuable precursor in developing new materials for electroanalysis, polymer science, and antimicrobial research. For Research Use Only: This product is intended for laboratory research purposes and is not approved for human or animal diagnostic, therapeutic, or any other consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84473-60-9

Molecular Formula

C11H10O4S

Molecular Weight

238.26 g/mol

IUPAC Name

4-methoxynaphthalene-1-sulfonic acid

InChI

InChI=1S/C11H10O4S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h2-7H,1H3,(H,12,13,14)

InChI Key

NPLRGULPDAYSHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

Concentrated sulfuric acid (85–100%) serves as the primary sulfonating agent, with oleum (fuming sulfuric acid) occasionally employed to enhance reactivity. Patent data indicate optimal results with a 4:1 to 8:1 molar ratio of sulfuric acid to 4-methoxynaphthalene, minimizing disulfonation by-products. Temperatures between 60°C and 140°C balance reaction kinetics and selectivity, as higher temperatures (>160°C) risk decomposition.

Additives such as alkali sulfates (e.g., sodium sulfate) or acid amides (e.g., urea) improve regioselectivity. For instance, 0.1–5 equivalents of sodium sulfate per mole of substrate suppress ortho-sulfonation, directing >90% of the product to the para position.

Optimization Strategies for Sulfonation

Stoichiometric Control

Excess sulfuric acid acts as both a reagent and solvent, but disproportionate amounts (>10:1) exacerbate side reactions. Industrial protocols emphasize incremental addition of 4-methoxynaphthalene to preheated sulfuric acid to maintain a consistent acid concentration. This method reduces local overheating, a common cause of charring.

Temperature Gradients

A stepwise temperature profile enhances yield:

  • Initial heating : 40–60°C to dissolve the substrate.

  • Reaction phase : 110–140°C for 6–16 hours to complete sulfonation.

  • Cooling phase : Gradual reduction to 25°C precipitates the product.

Patents report 85–92% yields under these conditions, with residual sulfuric acid removed via aqueous washes.

Alternative Synthetic Pathways

Halogenation-Sulfonation Sequences

While less common, bromination of 4-methoxynaphthalene followed by sulfite substitution offers an alternative route. However, this method introduces additional steps, reducing overall efficiency (yields: 65–75%) compared to direct sulfonation.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate sulfonation. Preliminary studies suggest reaction times under 2 hours at 100°C, though scalability remains unproven.

Industrial-Scale Production

Reactor Design and Process Scaling

Industrial reactors employ corrosion-resistant materials (e.g., glass-lined steel) to withstand sulfuric acid. Continuous-flow systems enhance heat dissipation, enabling throughputs of 500–1,000 kg per batch. Post-reaction mixtures are quenched with ice water, precipitating crude this compound.

By-Product Management

Disulfonated isomers (e.g., 4-methoxynaphthalene-1,5-disulfonic acid) form at rates proportional to sulfuric acid concentration. Centrifugal separation and fractional crystallization isolate the mono-sulfonated product with >95% purity.

Purification and Isolation Techniques

Recrystallization

Crude product is recrystallized from ethanol-water mixtures (3:1 v/v), yielding colorless crystals. Solvent ratios and cooling rates (1–2°C/min) critically influence crystal size and purity.

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50WX4) remove residual sulfuric acid and metal ions. Elution with 0.5M ammonium hydroxide recovers 90–95% of the sulfonic acid.

Analytical Characterization

Spectroscopic Methods

  • 1H-NMR : Aromatic protons adjacent to the sulfonic acid group resonate as doublets at δ 7.8–8.2 ppm, while methoxy protons appear as singlets at δ 3.9 ppm.

  • FT-IR : Strong absorptions at 1040 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonation.

Elemental Analysis

Theoretical values for C₁₁H₁₀O₄S (calc.): C 52.80%, H 4.03%, S 12.80%. Deviations >0.3% indicate impurities.

Challenges and Troubleshooting

By-Product Formation

Over-sulfonation is mitigated by:

  • Strict adherence to 4:1–8:1 acid-to-substrate ratios.

  • Real-time monitoring via HPLC to detect disulfonated isomers.

Moisture Sensitivity

The hygroscopic nature of sulfonic acids necessitates storage under nitrogen with desiccants (e.g., silica gel). Exposure to ambient humidity reduces stability by 15–20% monthly .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution can produce various functionalized naphthalene compounds.

Scientific Research Applications

4-Methoxynaphthalene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is employed in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxynaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The methoxy group also plays a role in modulating the compound’s properties and behavior in different environments.

Comparison with Similar Compounds

4-Aminonaphthalene-1-sulfonic Acid

  • Structure: Features an amino (-NH₂) group at position 4 instead of methoxy.
  • Properties: Higher water solubility compared to the methoxy derivative due to the amino group’s ability to form hydrogen bonds. Sparingly soluble in dichlorloromethane but soluble in aqueous bases (e.g., NaOH) . Sodium salt forms (e.g., Sodium Naphthionate) enhance solubility for industrial applications .
  • Applications : Used in dye synthesis (e.g., azo dyes) and as a precursor for pharmaceuticals like sulfonamide drugs .

4-Amino-3-hydroxynaphthalene-1-sulfonic Acid

  • Structure: Contains both amino (-NH₂) and hydroxyl (-OH) groups at positions 4 and 3, respectively.
  • Enhanced solubility in polar solvents compared to the methoxy analog.
  • Applications : Intermediate in dye manufacturing and analytical chemistry for colorimetric assays .

Azo Derivatives (e.g., 3-Hydroxy-4-((1-hydroxy-2-naphthyl)azo)naphthalene-1-sulphonic Acid)

  • Structure : Incorporates an azo (-N=N-) group linking two aromatic rings.
  • Properties :
    • Bright coloration due to conjugated π-systems; used as pH indicators or textile dyes.
    • Stability in acidic/alkaline conditions depends on substituent positions .
  • Applications : Textile dyes, biological staining agents, and analytical reagents for spectrophotometric detection .

Alkoxy Derivatives (e.g., 4-Ethoxy-N-(2-furylmethyl)-1-naphthalenesulfonamide)

  • Structure : Ethoxy (-OCH₂CH₃) group at position 4 and a sulfonamide (-SO₂NH-) moiety.
  • Properties :
    • Increased lipophilicity compared to sulfonic acids, enhancing membrane permeability.
    • Sulfonamide group enables hydrogen bonding, influencing biological activity .
  • Applications : Explored in drug design for antimicrobial or enzyme-inhibitory roles .

Comparative Data Table

Compound Name Substituents Molecular Formula Solubility Key Applications
4-Methoxynaphthalene-1-sulfonic acid -SO₃H (1), -OCH₃ (4) C₁₁H₁₀O₄S Moderate in polar solvents Pharmaceutical intermediates
4-Aminonaphthalene-1-sulfonic acid -SO₃H (1), -NH₂ (4) C₁₀H₉NO₃S High in aqueous base Dye synthesis, sulfonamides
4-Amino-3-hydroxynaphthalene-1-SA -SO₃H (1), -NH₂ (4), -OH (3) C₁₀H₉NO₄S High in polar solvents Chelation, dyes
3-Hydroxy-4-azo-naphthalene-1-SA* -SO₃H (1), -OH (3), -N=N- C₁₇H₁₂N₂O₅S Soluble in water/ethanol Textile dyes, pH indicators
4-Ethoxy-N-(2-furylmethyl)-1-SA** -SO₂NH- (1), -OCH₂CH₃ (4) C₁₉H₁₉NO₃S Lipophilic Antimicrobial agents

Example azo derivative ; *Alkoxy sulfonamide derivative .

Key Research Findings

  • Synthetic Methods : this compound derivatives are synthesized via sulfonation of methoxynaphthalene or nucleophilic substitution reactions . Azo derivatives are prepared by diazotization and coupling reactions .
  • Physicochemical Properties: Methoxy groups reduce solubility in water compared to amino/hydroxyl analogs but improve compatibility with organic matrices .
  • Biological Relevance : Sulfonamide derivatives exhibit enhanced bioactivity due to sulfonamide’s role in enzyme inhibition .

Biological Activity

4-Methoxynaphthalene-1-sulfonic acid (4-MNSA) is a sulfonated derivative of methoxynaphthalene, a compound known for its diverse biological activities. This article reviews the biological activity of 4-MNSA, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

4-MNSA is characterized by a methoxy group and a sulfonic acid group attached to a naphthalene ring. The presence of these functional groups significantly influences its solubility and reactivity, making it a valuable compound in pharmaceutical applications.

Antimicrobial Activity

Research has demonstrated that 4-MNSA exhibits significant antimicrobial properties. A study by Kumar et al. (2012) evaluated various naphthalene derivatives, including 4-MNSA, against pathogenic microorganisms such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that 4-MNSA displayed broad-spectrum antimicrobial activity, suggesting its potential as an antiseptic agent in clinical settings .

Table 1: Antimicrobial Activity of 4-MNSA

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, 4-MNSA has been studied for its anti-inflammatory properties. Tarantino et al. (2014) reported that naphthalene sulfonates, including 4-MNSA, inhibit the RNA-dependent RNA polymerase of human norovirus, which is implicated in inflammatory responses during viral infections . This inhibition suggests that 4-MNSA could be explored as a therapeutic agent for managing inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of 4-MNSA has also been investigated. A study comparing sulfated and unsulfated naphthalene derivatives found that the sulfated forms exhibited notable radical scavenging activity. Specifically, 4-MNSA was shown to reduce oxidative stress markers in vitro, indicating its potential role in protecting cells from oxidative damage .

Case Studies

Case Study: Antimicrobial Efficacy in Clinical Isolates

A clinical study assessed the effectiveness of 4-MNSA against resistant strains of bacteria isolated from patients with urinary tract infections. The study found that 4-MNSA not only inhibited the growth of these resistant strains but also enhanced the efficacy of conventional antibiotics when used in combination therapy .

Case Study: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that treatment with 4-MNSA reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-induced macrophages. This suggests that 4-MNSA may modulate inflammatory pathways and could be beneficial in conditions characterized by chronic inflammation .

Q & A

Q. What are the optimal synthetic routes for 4-Methoxynaphthalene-1-sulfonic acid, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves sulfonation of 1-methoxynaphthalene using concentrated sulfuric acid or chlorosulfonic acid at 80–120°C, followed by neutralization to isolate the sulfonic acid derivative. Key parameters include:

  • Temperature control : Excessive heat may lead to over-sulfonation or decomposition .
  • Reagent stoichiometry : A 1:1.2 molar ratio of substrate to sulfonating agent minimizes by-products like disulfonated isomers .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, while ion-exchange chromatography removes residual sulfuric acid .

Q. How can researchers characterize the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : 1H^1H-NMR to confirm methoxy (-OCH3_3) and sulfonic acid (-SO3_3H) group positions. Aromatic proton splitting patterns distinguish substitution patterns (e.g., singlet for para-substitution) .
  • FT-IR : Peaks at 1030–1150 cm1^{-1} (S=O stretching) and 1250 cm1^{-1} (C-O-C stretching) validate functional groups .
  • Elemental analysis : Match experimental C, H, and S content to theoretical values (e.g., C11_{11}H10_{10}O4_4S requires C: 52.80%, H: 4.03%, S: 12.80%) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
  • Light exposure : Protect from UV light to avoid photodegradation of the naphthalene backbone .
  • Moisture control : Use desiccants (e.g., silica gel) to suppress deliquescence, as sulfonic acids are hygroscopic .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from:

  • pH-dependent solubility : The compound is highly soluble in alkaline aqueous solutions (pH > 9) due to deprotonation of the sulfonic acid group but precipitates in acidic media (pH < 4) .
  • Counterion effects : Sodium or potassium salts exhibit higher aqueous solubility than the free acid form .
  • Solvent polarity : Use polar aprotic solvents (e.g., DMSO) for dissolution in non-aqueous systems .

Q. What methodologies are effective for analyzing biological interactions of this compound?

  • Enzymatic assays : Monitor inhibition/activation of sulfotransferases or peroxidases using UV-Vis spectroscopy (e.g., absorbance at 280 nm for naphthalene derivatives) .
  • Computational docking : Molecular dynamics simulations predict binding affinities to target proteins (e.g., albumin or cytochrome P450 enzymes) using software like AutoDock Vina .
  • In vitro cytotoxicity : Evaluate cell viability via MTT assays in HEK-293 or HepG2 cell lines, noting IC50_{50} values .

Q. How can researchers address low yields in sulfonation reactions?

Common pitfalls and solutions include:

  • Side reactions : Competing methoxy group cleavage under harsh conditions. Use milder sulfonating agents (e.g., SO3_3-pyridine complex) at 50°C .
  • Isomer formation : Optimize reaction time (2–4 hours) to favor 1-sulfonation over 2- or 4-sulfonation. Monitor progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .
  • Catalyst selection : Lewis acids (e.g., AlCl3_3) enhance regioselectivity but may require post-reaction quenching with ice .

Q. What advanced techniques are used to study degradation pathways?

  • HPLC-MS : Identify degradation products (e.g., naphthoquinones or desulfonated derivatives) using a C18 column and gradient elution (acetonitrile/0.1% formic acid) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C for most sulfonic acids) .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and quantify intact compound via qNMR .

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